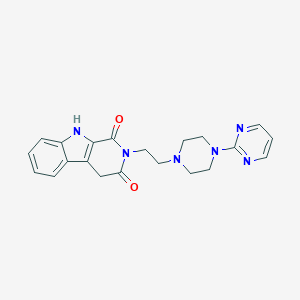

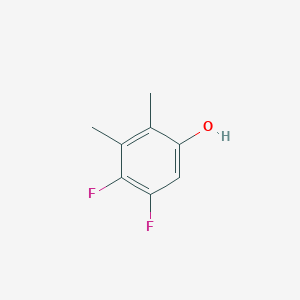

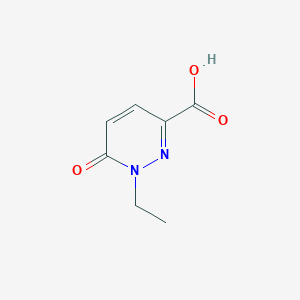

![molecular formula C9H6ClF3N2O3 B068139 N-[4-氯-2-硝基-6-(三氟甲基)苯基]乙酰胺 CAS No. 172215-95-1](/img/structure/B68139.png)

N-[4-氯-2-硝基-6-(三氟甲基)苯基]乙酰胺

描述

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions, including nitration, alkylation, and the Dakin-West reaction. For example, N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide was synthesized from p-acetamidophenol via alkylation and nitration, highlighting the synthetic versatility of similar compounds (Zhang Da-yang, 2004). Another example is the trifluoroacetic acid-catalyzed synthesis of N-(1-(3-Chlorophenyl)-3-aryl-3-oxopropyl)-2-(4-nitrophenyl)acetamides, which demonstrates a facile synthetic protocol under moderate conditions (Huiyun Tian et al., 2014).

Molecular Structure Analysis

Molecular structure characterizations of closely related compounds have been performed using techniques like X-ray crystallography. For instance, the structure of 2,2-Dichloro-N-(3-nitrophenyl)acetamide was determined, revealing intermolecular N—H⋯O hydrogen bonds linking molecules into chains (B. Gowda et al., 2008).

Chemical Reactions and Properties

Research has explored various chemical reactions involving similar compounds. For instance, N-halogeno compounds have been studied for their reactivity and potential as electrophilic fluorinating agents, highlighting the chemical versatility and reactivity of such structures (R. Banks et al., 1996).

Physical Properties Analysis

The physical properties of related compounds have been determined through various analytical techniques. Solvatochromism studies, for example, have examined the effects of bifurcate hydrogen bond on the IR spectrum and dipole moment of N-(4-Methyl-2-nitrophenyl)acetamide, offering insights into the physical behavior of similar compounds in solution (I. G. Krivoruchka et al., 2004).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, have been a focus of studies. For example, a novel Pd-based catalytic system has been developed for the selective one-pot synthesis of N-(4-hydroxyphenyl)acetamide from nitrobenzene, showcasing the chemical reactivity and potential applications of related compounds (A. Vavasori et al., 2023).

科学研究应用

化学结构分析

N-[4-氯-2-硝基-6-(三氟甲基)苯基]乙酰胺是一种化合物,已经被研究其结构特征。研究揭示了相关结构中N-H键的构象特征,突出了N-芳基乙酰胺衍生物中键的取向变化。例如,在2-氯-N-(3-甲基苯基)乙酰胺中,N-H键与间位甲基基团同构,与2-氯-N-(3-硝基苯基)乙酰胺中与间位硝基反构象形成对比。这些发现强调微小结构差异对影响这类化合物的分子构象的重要性 (Gowda et al., 2007)。

光反应性和稳定性

N-[4-氯-2-硝基-6-(三氟甲基)苯基]乙酰胺的某些衍生物已经进行了光反应研究,探讨它们在不同溶剂中在紫外光下的行为。例如,一种衍生物氟他胺在乙腈和异丙醇中表现出不同的光反应。在乙腈中,光诱导的硝基-亚硝酸盐重排是主要的,导致苯氧基自由基和一氧化氮的生成。相反,在异丙醇中,硝基团的光还原和三氟甲基团的溶剂解离发生,展示了该化合物在不同溶剂中的多样反应性,这对于光化学和材料科学中的应用可能至关重要 (Watanabe et al., 2015)。

合成和表征

N-[4-氯-2-硝基-6-(三氟甲基)苯基]乙酰胺衍生物的合成和表征一直是研究的重点,旨在探索它们的潜在应用。例如,已经对(E)-2,2,2-三氟-N-[2-(2-硝基乙烯基)苯基]乙酰胺等衍生物的合成、晶体结构和表征进行了研究。从这些研究中获得的见解,包括分子间氢键和分子构型的细节,对于理解这些化合物在材料科学和制药等各个领域的化学行为和潜在应用至关重要 (Pan et al., 2016)。

未来方向

属性

IUPAC Name |

N-[4-chloro-2-nitro-6-(trifluoromethyl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClF3N2O3/c1-4(16)14-8-6(9(11,12)13)2-5(10)3-7(8)15(17)18/h2-3H,1H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIOFBQYLNVJKCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1[N+](=O)[O-])Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClF3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40441857 | |

| Record name | N-[4-Chloro-2-nitro-6-(trifluoromethyl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40441857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-chloro-2-nitro-6-(trifluoromethyl)phenyl]acetamide | |

CAS RN |

172215-95-1 | |

| Record name | N-[4-Chloro-2-nitro-6-(trifluoromethyl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40441857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

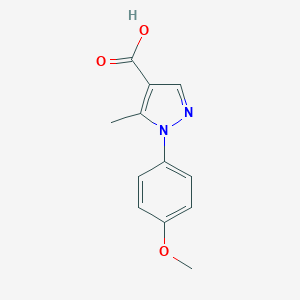

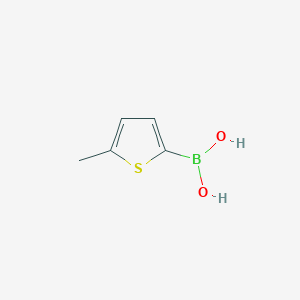

![2-([2-(Phenylsulfonyl)ethyl]thio)acetic acid](/img/structure/B68076.png)